2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 2-chloro-4,6-dimethylpyrimidine under microwave irradiation. This reaction is carried out in ethanol at 160°C for 10 minutes, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different functionalized quinoline compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to DNA and inhibit the activity of certain enzymes, leading to its potential anticancer effects . The compound’s ability to interact with various biological molecules makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide
- Thiazole derivatives
- Anilinopyrimidine derivatives
Uniqueness
What sets 2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H14Cl2N2 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H14Cl2N2/c1-10-2-7-15-13(8-10)16(14(9-20)17(19)21-15)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
QTNRUUFUXXGNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.